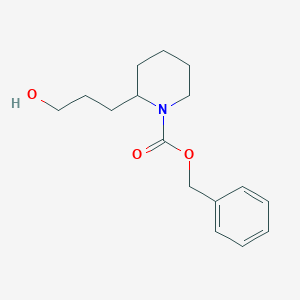

Benzyl 2-(3-hydroxypropyl)piperidine-1-carboxylate

Cat. No. B8784060

M. Wt: 277.36 g/mol

InChI Key: CMGIMWAWHNWLAA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08563717B2

Procedure details

3-(2-Piperidinyl)-1-propanol (8.69 g, 60.7 mmol) was stirred in acetonitrile (90 ml) with triethylamine (10.40 mL, 74.6 mmol) under N2 and cooled in an ice bath. Benzyl chloroformate (9.53 ml, 66.7 mmol) was added dropwise. After complete addition the reaction was allowed to warm to ambient temperature and stirring then continued overnight. The suspension was filtered and the filtrate evaporated to dryness. The residue was partitioned between ethyl acetate and water. The organic phase was washed with saturated brine, passed through a hydrophobic frit and evaporated to dryness. The residue was purified by chromatography on silica (330 g silica RediSep column, loaded in DCM) using a 0-50% ethyl acetate in cyclohexane gradient over 40 mins. with a 50-100% flush of ethyl acetate on an ISCO Companion. No peaks were detected (254 nm, 280 nm) so the waste was evaporated in vacuo to recover the material. The material was re-columned using identical conditions as before but detecting at 220 nm and collecting all the eluent. The main product peak was collected and evaporated in vacuo to give the title compound as a yellow oil (6.15 g). LCMS (System B): tRET=2.46 min; MH+ 278

Identifiers

|

REACTION_CXSMILES

|

[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]1[CH2:7][CH2:8][CH2:9][OH:10].C(N(CC)CC)C.Cl[C:19]([O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:20]>C(#N)C>[OH:10][CH2:9][CH2:8][CH2:7][CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6][N:1]1[C:19]([O:21][CH2:22][C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1)=[O:20]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

8.69 g

|

|

Type

|

reactant

|

|

Smiles

|

N1C(CCCC1)CCCO

|

|

Name

|

|

|

Quantity

|

10.4 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)N(CC)CC

|

|

Name

|

|

|

Quantity

|

90 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)#N

|

Step Two

|

Name

|

|

|

Quantity

|

9.53 mL

|

|

Type

|

reactant

|

|

Smiles

|

ClC(=O)OCC1=CC=CC=C1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After complete addition the reaction

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The suspension was filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the filtrate evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was partitioned between ethyl acetate and water

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with saturated brine

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated to dryness

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was purified by chromatography on silica (330 g silica RediSep column, loaded in DCM)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

over 40 mins

|

|

Duration

|

40 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

with a 50-100% flush of ethyl acetate on an ISCO Companion

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was evaporated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to recover the material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

collecting all the eluent

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The main product peak was collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuo

|

Outcomes

Product

Details

Reaction Time |

8 (± 8) h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCCC1N(CCCC1)C(=O)OCC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6.15 g | |

| YIELD: CALCULATEDPERCENTYIELD | 36.5% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |